Chloromethylsulfonyl chloromethanesulfonate
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Overview
Description
Chloromethylsulfonyl chloromethanesulfonate is a chemical compound with the molecular formula C₂H₄Cl₂O₅S₂. It is characterized by the presence of two sulfonate groups and two chlorine atoms attached to a methylene group. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethylsulfonyl chloromethanesulfonate can be synthesized through the reaction of chloromethanesulfonyl chloride with chloromethanesulfonic acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction is carried out at a low temperature to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Chloromethylsulfonyl chloromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives of this compound.
Scientific Research Applications
Chloromethylsulfonyl chloromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonate groups into molecules.
Biology: The compound is studied for its potential inhibitory effects on certain biological pathways.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which chloromethylsulfonyl chloromethanesulfonate exerts its effects involves the interaction of its sulfonate groups with target molecules. These interactions can inhibit specific enzymes or disrupt biological pathways, leading to the desired chemical or biological effect. The molecular targets and pathways involved are still under investigation, with studies focusing on its potential as an inhibitor of methanogenesis and dechlorination processes .
Comparison with Similar Compounds
Similar Compounds
- Chloromethanesulfonyl chloride
- Methanesulfonic acid
- 2-Bromoethanesulfonate
Uniqueness
Chloromethylsulfonyl chloromethanesulfonate is unique due to its dual sulfonate groups and chlorine atoms, which confer distinct reactivity and versatility in chemical reactions. Unlike similar compounds, it can participate in a broader range of reactions, making it valuable in various applications .
Properties
CAS No. |
61801-46-5 |
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Molecular Formula |
C2H4Cl2O5S2 |
Molecular Weight |
243.1 g/mol |
IUPAC Name |
chloromethylsulfonyl chloromethanesulfonate |
InChI |
InChI=1S/C2H4Cl2O5S2/c3-1-10(5,6)9-11(7,8)2-4/h1-2H2 |
InChI Key |
AJYXQZZAMKCOJH-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)OS(=O)(=O)CCl)Cl |
Origin of Product |
United States |
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